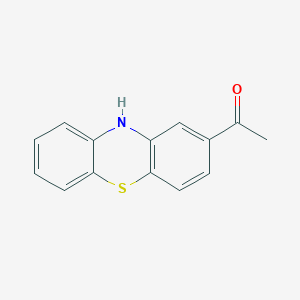

2-乙酰吩噻嗪

描述

ML171, also known as 2-Acetylphenothiazine, is a potent and selective inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 1 (NADPH oxidase 1). This compound is primarily used in scientific research to study the role of NADPH oxidase 1 in various biological processes and diseases. ML171 has shown significant potential in inhibiting reactive oxygen species (ROS) generation, making it a valuable tool in oxidative stress-related research .

科学研究应用

ML171在科学研究中具有广泛的应用:

化学: 用作选择性抑制剂,以研究NADPH氧化酶1在涉及ROS的化学反应中的作用。

生物学: 用于细胞研究,以研究ROS对细胞信号传导、生长和凋亡的影响。

医学: 探索其在与氧化应激相关的疾病(如糖尿病和心血管疾病)中的潜在治疗应用。

工业: 用于开发抗氧化剂配方和其他旨在减少氧化损伤的产品 .

作用机制

ML171通过选择性抑制NADPH氧化酶1发挥作用,NADPH氧化酶1是一种负责产生ROS的酶。通过阻断NADPH氧化酶1的活性,ML171减少ROS的生成,从而减轻氧化应激。 这种抑制是通过ML171与NADPH氧化酶1的活性位点结合而发生的,从而阻止了ROS生成所需的电子转移 .

生化分析

Biochemical Properties

2-Acetylphenothiazine interacts with the enzyme NADPH oxidase 1 (NOX1), inhibiting its activity . This interaction blocks the generation of reactive oxygen species (ROS) in cells, such as HT-29 cells . The nature of this interaction is inhibitory, with 2-Acetylphenothiazine acting as a potent NOX1 inhibitor .

Cellular Effects

The effects of 2-Acetylphenothiazine on cellular processes are primarily related to its role as a NOX1 inhibitor . By inhibiting NOX1, 2-Acetylphenothiazine can prevent the formation of ROS, which are involved in various cellular processes, including cell signaling pathways and gene expression . This can influence cell function, particularly in relation to oxidative stress responses .

Molecular Mechanism

At the molecular level, 2-Acetylphenothiazine exerts its effects by binding to and inhibiting the enzyme NOX1 . This prevents NOX1 from generating ROS, thereby influencing cellular processes that are regulated by these species .

准备方法

合成路线和反应条件

ML171的合成涉及吩噻嗪的乙酰化。该反应通常需要吩噻嗪作为起始原料,然后在催化剂(如硫酸)的存在下与乙酸酐反应。 反应在回流条件下进行,得到2-乙酰吩噻嗪 .

工业生产方法

虽然ML171的具体工业生产方法尚未广泛记录,但一般方法将涉及放大实验室合成过程。这将包括优化反应条件,例如温度和催化剂浓度,以确保最终产品的高产率和纯度。 工业生产还将涉及严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型

ML171主要由于吩噻嗪环上存在乙酰基而发生取代反应。 它也可以参与氧化和还原反应,尽管这些反应不太常见 .

常用试剂和条件

取代反应: 常用试剂包括卤素和亲核试剂。反应通常在碱(如氢氧化钠)的存在下进行。

氧化反应: 在受控条件下可以使用过氧化氢等氧化剂。

还原反应: 可以使用硼氢化钠等还原剂

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以得到ML171的各种卤代衍生物,而氧化反应可以生成该化合物的氧化形式 .

相似化合物的比较

类似化合物

VAS2870: 另一种NADPH氧化酶抑制剂,具有更广泛的特异性,影响酶的多种亚型。

GKT137831: NADPH氧化酶1和4的选择性抑制剂,用于类似的研究应用。

VAS3947: 与VAS2870类似,它抑制多种NADPH氧化酶亚型

ML171的独特性

ML171因其对NADPH氧化酶1的高选择性而脱颖而出,使其成为研究该酶在各种生物过程中的特定作用的宝贵工具。 它的效力和选择性为研究人员提供了一种精确的方法来研究NADPH氧化酶1抑制的影响,而不会对其他亚型产生脱靶效应 .

属性

IUPAC Name |

1-(10H-phenothiazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBOHJGWOPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216525 | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-94-3 | |

| Record name | 2-Acetylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML171?

A1: ML171 is a potent and selective inhibitor of NADPH oxidase isoform 1 (NOX1) [, ].

Q2: How does ML171 interact with NOX1?

A2: While the precise binding mechanism remains unclear, studies suggest that ML171 directly interacts with NOX1, inhibiting its activity with an IC50 of 0.25 μM [, ].

Q3: What are the downstream effects of ML171-mediated NOX1 inhibition?

A3: Inhibiting NOX1 with ML171 reduces the production of reactive oxygen species (ROS) [, , , ], thereby impacting several cellular processes, including: * Reduced oxidative stress: ML171 protects against oxidative damage in various cell types [, , , , , ]. * Modulation of signaling pathways: ML171 has been shown to affect ERK [], Rho kinase [, , ], and STAT3 [] signaling pathways, which play crucial roles in cell growth, inflammation, and other processes. * Inflammatory response: ML171 attenuates inflammatory responses by decreasing the expression of pro-inflammatory cytokines, including IL-6 and TNF-α [, , ]. * Cell death and survival: Depending on the cell type and context, ML171 can promote [] or inhibit [] apoptosis and necroptosis []. * Vascular function: ML171 improves endothelial function and reduces vascular contractility in models of hypertension and diabetes [, , , ].

Q4: Does ML171 affect other NOX isoforms?

A4: ML171 demonstrates high selectivity for NOX1. It shows minimal or no inhibitory activity against other NOX isoforms, including NOX2 and NOX4, at concentrations effective in inhibiting NOX1 [, , , ].

Q5: Does ML171 interact with other cellular targets besides NOX1?

A5: While ML171 is highly selective for NOX1, studies suggest potential interactions with other targets, such as organic anion transporting polypeptide 2B1 (OATP2B1), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) []. Further research is needed to fully elucidate these interactions.

Q6: What is the molecular formula and weight of ML171?

A6: The molecular formula of ML171 is C14H11NOS, and its molecular weight is 241.31 g/mol [].

Q7: Is there any spectroscopic data available for ML171?

A7: Yes, structural characterization of ML171 has been conducted using X-ray diffraction analysis []. The thiazine ring in ML171 adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9)°. An intermolecular N—H⋯O hydrogen bond and a weak C—H⋯π interaction are observed in the crystal structure, creating a two-dimensional network parallel to the bc plane.

Q8: How do structural modifications to the ML171 scaffold affect its activity?

A8: While limited information is available on specific SAR studies for ML171, replacing the acetyl group at the 2-position of the phenothiazine ring with other substituents, such as chlorine or trifluoromethyl, can alter its activity and physicochemical properties [, ]. Further investigation is needed to establish definitive structure-activity relationships.

Q9: What in vitro models have been used to study the effects of ML171?

A9: Various in vitro models, including:

- Human and rodent cell lines: Human pulmonary artery smooth muscle cells (PASMCs) [, ], human umbilical cord artery smooth muscle cells [], human and rat vascular smooth muscle cells (VSMCs) [, , , , ], pancreatic acinar AR42J cells [], gastric cancer AGS cells [, ], human breast cancer MCF-7 cells [], and human hepatocellular carcinoma HepG-2 cells [] have been used to investigate the effects of ML171.

- Primary cell cultures: Mouse macrophages [], rat neutrophils [], and human and rodent adipocytes [, ] have been employed to evaluate the effects of ML171 on specific cell types.

Q10: What in vivo models have been used to study the effects of ML171?

A10: ML171 has been investigated in various animal models, including:

- Rodent models: Mice: Non-obese diabetic (NOD) mice [], C57BL/6 mice [, , ] and rats: Wistar rats [], spontaneously hypertensive rats (SHRs) [, ], stroke-prone spontaneously hypertensive rats (SHRSP) [, ].

- Porcine models: Porcine coronary arteries have been used to investigate the role of ML171 in regulating vascular tone [].

Q11: Are there any clinical trials involving ML171?

A11: Currently, no clinical trials involving ML171 have been reported.

Q12: What is the known toxicity profile of ML171?

A12: A single-dose toxicity study in mice reported a median lethal dose (LD50) of 500 mg/kg for both males and females following intraperitoneal injection []. At lower doses, no mortality was observed. Histopathological analysis revealed liver abnormalities in mice treated with 250 or 500 mg/kg of ML171, including thickening of the liver edge, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)